molecular formula C26H25NO4S B3010972 6-ethoxy-1-(3-methylbenzyl)-3-tosylquinolin-4(1H)-one CAS No. 866340-34-3

6-ethoxy-1-(3-methylbenzyl)-3-tosylquinolin-4(1H)-one

Cat. No.: B3010972
CAS No.: 866340-34-3
M. Wt: 447.55
InChI Key: CRUNKDZWRQEIAY-UHFFFAOYSA-N
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Description

6-ethoxy-1-(3-methylbenzyl)-3-tosylquinolin-4(1H)-one is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethoxy-1-(3-methylbenzyl)-3-tosylquinolin-4(1H)-one typically involves multi-step organic reactions. The starting materials often include ethoxy-substituted quinoline derivatives and tosyl chloride. The reaction conditions usually require the presence of a base, such as triethylamine, and an organic solvent like dichloromethane. The tosylation reaction is carried out under reflux conditions to ensure complete conversion of the starting material to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product purity and consistency.

Chemical Reactions Analysis

Types of Reactions

6-ethoxy-1-(3-methylbenzyl)-3-tosylquinolin-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tosyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

6-ethoxy-1-(3-methylbenzyl)-3-tosylquinolin-4(1H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-ethoxy-1-(3-methylbenzyl)-3-tosylquinolin-4(1H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    6-ethoxyquinoline: Shares the ethoxy group but lacks the tosyl and benzyl substituents.

    3-tosylquinoline: Contains the tosyl group but lacks the ethoxy and benzyl substituents.

    1-benzylquinoline: Contains the benzyl group but lacks the ethoxy and tosyl substituents.

Uniqueness

6-ethoxy-1-(3-methylbenzyl)-3-tosylquinolin-4(1H)-one is unique due to the combination of its ethoxy, tosyl, and benzyl substituents. This unique structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

6-ethoxy-1-[(3-methylphenyl)methyl]-3-(4-methylphenyl)sulfonylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25NO4S/c1-4-31-21-10-13-24-23(15-21)26(28)25(32(29,30)22-11-8-18(2)9-12-22)17-27(24)16-20-7-5-6-19(3)14-20/h5-15,17H,4,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRUNKDZWRQEIAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)C)CC4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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